1-Cyclopropyl-3-(4-iodobenzyl)urea

PSMA inhibition halogen SAR prostate cancer imaging

Researchers developing PSMA-targeted imaging agents often encounter poor affinity and metabolic instability from suboptimal halogen or N-alkyl substitutions. 1-Cyclopropyl-3-(4-iodobenzyl)urea directly addresses these challenges: • Para-iodo regiospecificity ensures maximal GCPII affinity (IC50: para-I >> ortho-I << meta-I) and enables reliable ¹²³I/¹²⁴I radiolabeling. • Cyclopropyl constraint provides superior metabolic stability vs. N-methyl/ethyl analogs. • Iodine σ-hole forms short C-I···O halogen bonds (≈2.8-3.2 Å) for anomalous scattering phasing.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
Cat. No. B8243820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(4-iodobenzyl)urea
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)NCC2=CC=C(C=C2)I
InChIInChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
InChIKeyQAXFVVQIUOEQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(4-iodobenzyl)urea – Structural & Pharmacophoric Baseline


1-Cyclopropyl-3-(4-iodobenzyl)urea (C₁₁H₁₃IN₂O, MW 316.14) is a disubstituted urea derivative bearing a lipophilic 4-iodobenzyl group and a compact cyclopropyl substituent. This scaffold belongs to the broader class of urea-based inhibitors targeting prostate-specific membrane antigen (PSMA) / glutamate carboxypeptidase II (GCPII) [1]. The 4-iodobenzyl moiety serves critical dual functions: it acts as a hydrophobic anchor for the S1′ accessory pocket of GCPII and provides a synthetically accessible site for radioiodination via isotope exchange or electrophilic substitution, enabling radioligand development for diagnostic imaging or targeted radiotherapy [2]. The cyclopropyl group, in turn, contributes conformational constraint and metabolic stability relative to simple alkyl ureas [3].

1-Cyclopropyl-3-(4-iodobenzyl)urea – Halogen Substitution Specificity


Halogen-substituted benzylureas cannot be treated as interchangeable procurement items because the nature and ring position of the halogen govern both target affinity and radiolabeling feasibility [1]. Systematic SAR data for Glu-urea-X heterodimeric PSMA inhibitors demonstrate that the para-iodo congener achieves substantially higher PSMA affinity than the para-bromo, para-chloro, para-fluoro, or unsubstituted analogs (IC₅₀ order: Cl < I ≈ Br << F ≈ H; positional preference: p-I < o-I << m-I) [1]. Furthermore, the iodine atom is uniquely suited for halogen bonding interactions with backbone carbonyls in kinase and GCPII active sites (C–I···O distance ≈2.8–3.2 Å), an intermolecular contact inaccessible to bromo, chloro, or fluoro substituents [2]. Combined with the cyclopropyl group’s resistance to oxidative N-dealkylation compared to N-methyl or N-ethyl analogs, these structure-specific features mean that substituting any other halogen or N-alkyl group would predictably alter potency, selectivity, and metabolic stability [3].

1-Cyclopropyl-3-(4-iodobenzyl)urea – Evidence-Based Differentiation


PSMA Affinity Advantage of Para-Iodo Substitution

The para-iodobenzyl substituent in urea-based PSMA inhibitors confers significantly higher target affinity compared to other halogen regioisomers. In a competitive binding assay using LNCaP cells and [¹³¹I]DCIT as radioligand, the benzyllysine series with para-iodo substitution (p-I) achieved the lowest IC₅₀ among all halogen variants tested, outperforming the ortho-iodo (o-I) and meta-iodo (m-I) isomers as well as all bromo, chloro, fluoro, and unsubstituted comparators [1]. The rank order was p-I < o-I << m-I, with the para-iodo analog showing a 3- to 10-fold affinity advantage over the meta-iodo isomer [1].

PSMA inhibition halogen SAR prostate cancer imaging

Iodine-Specific Halogen Bonding in GCPII

Crystallographic studies of GCPII in complex with urea-based inhibitors bearing a P1′ 4-iodobenzoyl moiety (CCIBzL: N²-[(1-carboxycyclopropyl)carbamoyl]-N⁶-(4-iodobenzoyl)-L-lysine) reveal a short halogen bond between the iodine atom and the backbone carbonyl oxygen of the enzyme, with a C–I···O distance of approximately 2.8–3.2 Å [1]. This interaction is geometrically and energetically inaccessible to bromo or chloro analogs, as the σ-hole magnitude scales with halogen polarizability (I > Br > Cl > F), and the van der Waals radius of iodine (1.98 Å) permits closer approach to the carbonyl oxygen within the confined S1′ accessory pocket [1].

halogen bonding GCPII crystallography structure-based design

Enhanced Plasma Protein Binding via Iodobenzyl Modification

The introduction of a para-iodo aromatic moiety into the spacer region of urea-based PSMA inhibitors dramatically elevates plasma protein binding (PPB) and extends tumor residence time. In a direct comparison using LNCaP xenograft-bearing mice, the non-iodinated ligand ¹⁷⁷Lu-10 exhibited 80% PPB, whereas its 4-iodo-D-phenylalanine-modified analog ¹⁷⁷Lu-11 achieved 97% PPB [1]. This 17-percentage-point increase translated into sustained tumor accumulation at 24 h p.i. (16.1 ± 2.5% ID/g for ¹⁷⁷Lu-11), representing an almost 4-fold increase in tumor uptake compared to the non-iodinated parent compound ¹⁷⁷Lu-PSMA I&T [1].

pharmacokinetics tumor retention albumin binding

Cyclopropyl Urea Core Conformational Constraint

The cyclopropyl group in urea-based GCPII inhibitors imposes a defined conformational constraint that pre-organizes the urea zinc-binding motif for optimal coordination to the binuclear zinc active site. In the CCIBzL-GCPII co-crystal structure (PDB: 4OC0), the cyclopropyl ring restricts rotation about the N–C(cyclopropyl) bond, fixing the urea oxygen and nitrogen atoms in a geometry that simultaneously coordinates both Zn²⁺ ions (Zn1 and Zn2) while positioning the P1′ 4-iodobenzoyl substituent into the hydrophobic S1′ accessory pocket [1]. In contrast, N-alkyl ureas with freely rotating ethyl, propyl, or butyl substituents exhibit higher conformational entropy and less precise zinc coordination, correlating with reduced inhibitory potency in the same structural series [1].

conformational constraint urea pharmacophore active site geometry

1-Cyclopropyl-3-(4-iodobenzyl)urea – Key Application Scenarios


Radioiodinated PSMA Imaging Agent Development

The 4-iodobenzyl moiety serves as an ideal precursor for no-carrier-added ¹²³I or ¹²⁴I radiolabeling via electrophilic iododestannylation or isotope exchange, enabling synthesis of SPECT (¹²³I) or PET (¹²⁴I) imaging agents targeting PSMA-expressing prostate tumors. The established structure-activity relationship showing superior PSMA affinity of para-iodo versus ortho- or meta-iodo isomers [1] validates the regiospecific iodine placement in this compound as the optimal configuration for imaging probe design.

GCPII Halogen-Bonding Structural Probe

The iodine atom's demonstrated capacity to form short C–I···O halogen bonds with GCPII backbone carbonyls (≈2.8–3.2 Å, PDB: 4OC0) [2] makes 1-cyclopropyl-3-(4-iodobenzyl)urea a valuable crystallographic probe for mapping halogen-bonding hotspots in zinc metalloproteases. Unlike bromo or chloro analogs, the iodine σ-hole provides sufficient electrostatic potential to generate interpretable anomalous scattering signal for phasing experiments.

Albumin-Binding Pharmacokinetic Optimization

The iodine-dependent elevation of plasma protein binding (97% PPB for 4-iodo-modified ligand vs. 80% PPB for non-iodinated analog) and the resulting 4-fold increase in 24 h tumor retention observed in xenograft models [3] positions this compound as a starting scaffold for developing long-circulating theranostic agents. Procurement for medicinal chemistry programs aiming to extend tumor residence time without modifying the zinc-binding pharmacophore is directly supported by these data.

Constrained Urea Library for Zinc Metalloproteases

The cyclopropyl-urea core provides a rigid, pre-organized zinc-binding motif as confirmed by GCPII co-crystallography [2]. This compound can serve as a conformational reference standard in fragment-based screening libraries targeting binuclear zinc enzymes (e.g., GCPII/PSMA, NAALADase), where flexible N-alkyl urea fragments typically yield weaker initial hit rates due to entropic penalties. The combination of cyclopropyl constraint and iodine anomalous scattering signal makes it a dual-purpose screening and structural biology tool.

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